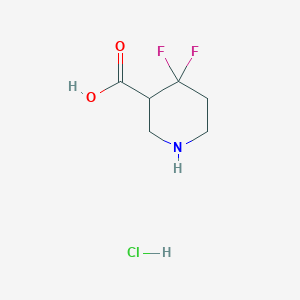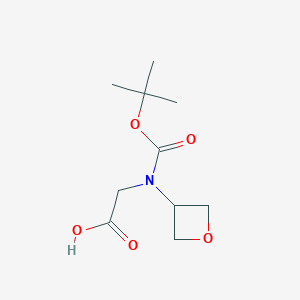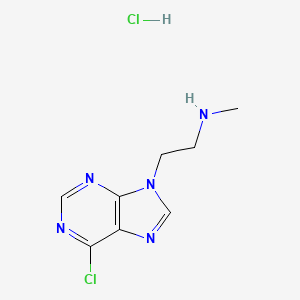
2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride
Overview
Description
2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a chlorine atom at the 6-position and an ethylamine group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride typically involves the alkylation of 6-chloropurine with an appropriate ethylamine derivative. One common method includes the reaction of 6-chloropurine with N-methylethan-1-amine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours, followed by purification steps such as filtration and extraction to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate rigorous purification techniques, including recrystallization and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Alkylation and acylation: The ethylamine group can participate in alkylation or acylation reactions to form new compounds with modified properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new purine derivative with an amino group at the 6-position, while oxidation can produce a purine oxide.
Scientific Research Applications
2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral agent, particularly against hepatitis C virus (HCV) and other viral infections.
Biological Studies: The compound is used in studies to understand the biological activity and mechanism of action of purine derivatives.
Chemical Biology: It serves as a tool compound in chemical biology to study purine metabolism and related pathways.
Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as viral enzymes or receptors. For instance, in antiviral research, the compound may inhibit viral replication by targeting viral polymerases or proteases. The exact molecular pathways and targets can vary depending on the specific application and the type of virus or biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: A precursor in the synthesis of various purine derivatives.
2-(6-chloro-9H-purin-9-yl)propan-1-amine hydrochloride: A structurally similar compound with a different alkylamine group.
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride: Another purine derivative with potential antiviral activity.
Uniqueness
2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the N-methylethan-1-amine group
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14;/h4-5,10H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMUVGUMLKXSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC2=C1N=CN=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


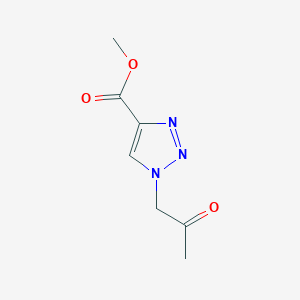
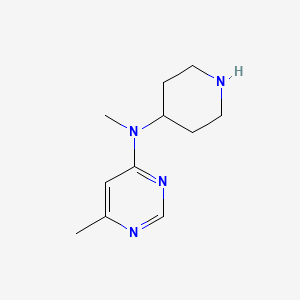
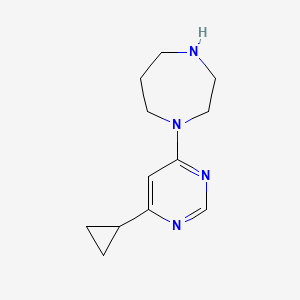
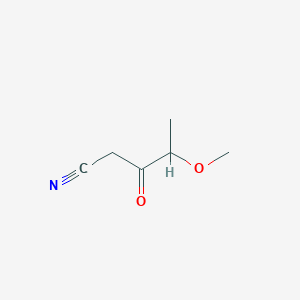
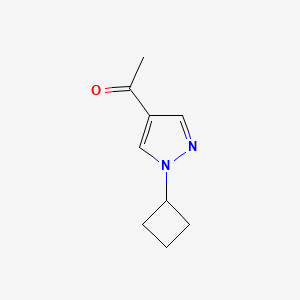

![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)
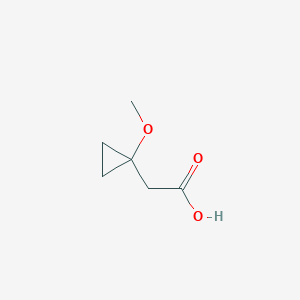
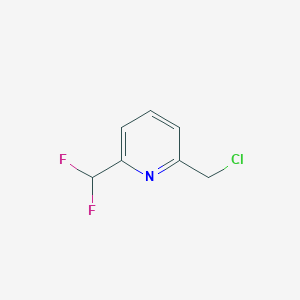
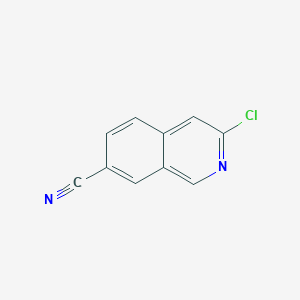
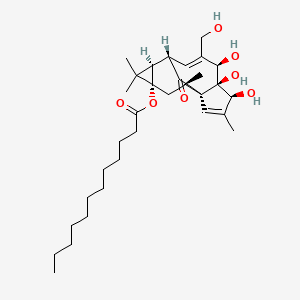
![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)
